Mtb-IN-2

Description

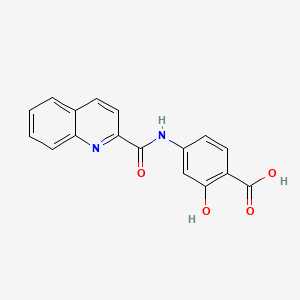

Structure

3D Structure

Properties

Molecular Formula |

C17H12N2O4 |

|---|---|

Molecular Weight |

308.29 g/mol |

IUPAC Name |

2-hydroxy-4-(quinoline-2-carbonylamino)benzoic acid |

InChI |

InChI=1S/C17H12N2O4/c20-15-9-11(6-7-12(15)17(22)23)18-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9,20H,(H,18,21)(H,22,23) |

InChI Key |

WOVBYNARRLCBNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mtb-IN-2: A Novel Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitor for the Treatment of Tuberculosis

An In-depth Technical Guide on the Mechanism of Action, Efficacy, and Preclinical Profiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] The mycobacterial cell wall, a unique and complex structure rich in mycolic acids, is essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics.[2][3] A key enzyme in the biosynthesis of these mycolic acids is the enoyl-acyl carrier protein reductase, InhA.[4][5] This document provides a comprehensive technical overview of Mtb-IN-2, a novel, potent, and specific direct inhibitor of InhA. This compound circumvents the common resistance mechanisms associated with the frontline pro-drug isoniazid, which requires activation by the catalase-peroxidase KatG.[6][7] This guide details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.

Introduction to the Target: InhA and Mycolic Acid Synthesis

Mycolic acids are very-long-chain fatty acids that are crucial components of the Mtb cell envelope, forming a highly impermeable barrier.[2][3] Their synthesis is carried out by the fatty acid synthase-II (FAS-II) system, a multi-enzyme complex responsible for the elongation of fatty acid chains.[8][9] InhA, an NADH-dependent enoyl-ACP reductase, is a critical enzyme in the FAS-II pathway, catalyzing the final reduction step in each elongation cycle.[5][6] Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death.[10] This pathway is the target of the widely used anti-TB drug, isoniazid (INH).[4] However, INH is a pro-drug that requires activation by the mycobacterial catalase-peroxidase, KatG.[10][11] Mutations in the katG gene are a primary cause of INH resistance.[4] this compound is a direct inhibitor of InhA, meaning it does not require activation by KatG and is therefore active against many INH-resistant strains of M. tuberculosis.[6][7]

Mechanism of Action of this compound

This compound acts as a direct, non-covalent inhibitor of the InhA enzyme. By binding to the active site of InhA, this compound prevents the binding of the natural substrate, the long-chain enoyl-acyl carrier protein. This action halts the elongation of mycolic acid precursors, disrupting the integrity of the mycobacterial cell wall.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through a series of in vitro assays. The following table summarizes the key performance metrics.

| Parameter | Description | Value |

| InhA IC50 | The half-maximal inhibitory concentration against recombinant M. tuberculosis InhA enzyme. | 0.05 µM |

| Mtb H37Rv MIC90 | The minimum inhibitory concentration required to inhibit the growth of 90% of the M. tuberculosis H37Rv strain. | 0.2 µM |

| MDR-Mtb MIC90 | The minimum inhibitory concentration against a panel of isoniazid-resistant, rifampicin-resistant clinical isolates. | 0.25 µM |

| Vero Cell CC50 | The half-maximal cytotoxic concentration against the mammalian Vero cell line. | >50 µM |

| Selectivity Index (SI) | The ratio of cytotoxicity (CC50) to anti-mycobacterial activity (MIC90). A higher SI indicates greater selectivity for the bacterial target. | >200 |

Experimental Protocols

InhA Enzymatic Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of InhA by 50% (IC50).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol.

-

Enzyme: Recombinant M. tuberculosis InhA at a final concentration of 10 nM.

-

Substrate: 2-trans-dodecenoyl-CoA at a final concentration of 50 µM.

-

Cofactor: NADH at a final concentration of 100 µM.

-

Inhibitor: this compound serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer containing InhA and varying concentrations of this compound.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of a solution containing the substrate and NADH.

-

Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) for 30 minutes at 37°C using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

M. tuberculosis Whole-Cell Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of M. tuberculosis.[12][13]

Methodology:

-

Culture and Inoculum Preparation:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.[14]

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[14][15]

-

Dilute the suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in 7H9 broth.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a drug-free growth control and a sterile control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.[16][17]

Methodology:

-

Cell Culture:

-

Culture Vero cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Assay Procedure:

-

Remove the culture medium and add fresh medium containing two-fold serial dilutions of this compound.

-

Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37°C.

-

-

Viability Measurement (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[17]

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the CC50 value, the concentration at which cell viability is reduced by 50%.

-

Conclusion

This compound represents a promising advancement in the field of anti-tuberculosis drug discovery. As a direct inhibitor of InhA, it effectively targets the mycolic acid biosynthesis pathway, a cornerstone of Mtb's viability and virulence. The potent in vitro activity against both drug-susceptible and multidrug-resistant strains, combined with a high selectivity index, underscores its potential as a lead candidate for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development efforts aimed at combating the global threat of tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of cofactor-specific, bactericidal Mycobacterium tuberculosis InhA inhibitors using DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EUCAST: Reference Method [eucast.org]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mammalian cytotoxicity assay [bio-protocol.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Synthesis of Bedaquiline (TMC207): A New Paradigm in Anti-Tubercular Drug Development

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents with new mechanisms of action. Bedaquiline (formerly TMC207), a diarylquinoline antibiotic, represents a significant breakthrough in the fight against tuberculosis, being the first new anti-TB drug with a novel mechanism of action to be approved in over 40 years. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of Bedaquiline, tailored for researchers, scientists, and drug development professionals.

Introduction: The Discovery of a New Class of Anti-Tubercular Agents

Bedaquiline was discovered by a team of scientists at Janssen Pharmaceutica through a high-throughput screening campaign against Mycobacterium smegmatis.[1] The compound, initially designated TMC207, emerged from a novel class of compounds known as diarylquinolines.[2] Its discovery marked a pivotal moment in tuberculosis drug development, which had seen a long period of stagnation.[3] Bedaquiline received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of pulmonary MDR-TB in adults, to be used as part of a combination therapy.[4]

Mechanism of Action: Targeting Mycobacterial Energy Metabolism

Bedaquiline employs a unique mechanism of action, specifically targeting the proton pump of mycobacterial adenosine triphosphate (ATP) synthase.[4][5] This enzyme is crucial for the generation of energy within the bacterium.[6] By binding to subunit c of the F1F0-ATP synthase, Bedaquiline effectively inhibits its function, leading to a depletion of cellular ATP and subsequent cell death.[7][8] This mode of action is distinct from all other existing anti-tubercular drugs, which primarily target cell wall synthesis, protein synthesis, or nucleic acid synthesis.[5] The novel target of Bedaquiline means that there is no cross-resistance with other anti-TB drugs, making it a valuable component of treatment regimens for MDR-TB.[5]

The bactericidal activity of Bedaquiline is potent against both replicating and non-replicating (dormant) mycobacteria.[9][10] However, the onset of its bactericidal effect is delayed, becoming noticeable after the first few days of treatment.[11][12]

Synthesis of Bedaquiline

The chemical synthesis of Bedaquiline is a multi-step process that has been the subject of several research efforts to improve its efficiency and diastereoselectivity.[13] The molecule contains two stereogenic centers, resulting in four possible stereoisomers. The (1R, 2S)-stereoisomer is the most active against M. tuberculosis.[13]

A key step in the synthesis involves the diastereoselective addition of a lithiated quinoline to a ketone precursor. The original synthesis utilized lithium diisopropylamide (LDA) as the base, which resulted in a modest diastereomeric ratio.[13] Subsequent research has explored the use of chiral bases to improve this ratio.[13]

Below is a generalized workflow representing a synthetic route to Bedaquiline.

Representative Experimental Protocol: Diastereoselective Synthesis

This protocol is a generalized representation based on published synthetic routes and should be adapted and optimized for specific laboratory conditions.

-

Preparation of the Lithiated Quinoline: A solution of the quinoline starting material in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong lithium amide base, such as lithium diisopropylamide (LDA) or a chiral lithium amide, is added dropwise to the solution to effect deprotonation.[13]

-

Addition to the Ketone: The ketone precursor, dissolved in an anhydrous aprotic solvent, is then added to the solution of the lithiated quinoline. The reaction mixture is stirred at low temperature for a specified period to allow for the addition reaction to proceed.[13]

-

Quenching and Work-up: The reaction is quenched by the addition of a proton source (e.g., saturated ammonium chloride solution). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The resulting crude product, a mixture of diastereomers, is purified by column chromatography on silica gel to separate the desired diastereomeric pair.[13]

-

Chiral Resolution: The separated diastereomers are then resolved into their individual enantiomers using chiral chromatography (e.g., supercritical fluid chromatography) or by classical resolution techniques involving the formation of diastereomeric salts with a chiral acid.[13]

Biological Activity and Quantitative Data

Bedaquiline exhibits potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[8] Its efficacy has been demonstrated in numerous preclinical and clinical studies.

| Parameter | Value | Organism/System | Reference |

| MIC Range | 0.002 - 0.06 µg/mL | Mycobacterium tuberculosis | [7][8] |

| MIC50 | 0.03 µg/mL | Mycobacterium tuberculosis | [7] |

| MIC90 | 0.03 and 16 mg/L | Mycobacterium avium | [14] |

| Terminal Elimination Half-life | 5.5 months | Human | [5] |

| Protein Binding | >99.9% | Human Plasma | [9] |

MIC: Minimum Inhibitory Concentration MIC50/MIC90: The concentration of the drug that inhibits the growth of 50% or 90% of the tested isolates, respectively.

Structure-Activity Relationship (SAR)

The structure-activity relationship of Bedaquiline has been explored to understand the contribution of different structural motifs to its anti-tubercular activity. The diarylquinoline core is essential for its mechanism of action. Modifications to the naphthalene C-unit have been investigated to modulate the lipophilicity and pharmacokinetic properties of the molecule.[15][16] Studies have shown that replacing the naphthalene unit with various bicyclic heterocycles can impact the compound's inhibitory activity and its potential for off-target effects, such as inhibition of the hERG channel.[15][16] The bromine atom on the quinoline ring has been shown to enhance antimycobacterial activity.[1] The dimethylaminoethyl side chain is involved in a crucial hydrogen bond interaction with the ATP synthase enzyme.[16]

Conclusion

Bedaquiline represents a landmark achievement in the field of anti-tubercular drug discovery. Its novel mechanism of action, potent bactericidal activity against drug-resistant strains, and efficacy in clinical trials have provided a much-needed new tool in the global effort to combat tuberculosis. The ongoing research into its synthesis, structure-activity relationships, and clinical applications will continue to inform the development of the next generation of anti-tubercular agents. This technical guide provides a foundational understanding of the key scientific aspects of Bedaquiline for professionals dedicated to advancing the field of infectious disease research and drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medkoo.com [medkoo.com]

- 3. lshtm.ac.uk [lshtm.ac.uk]

- 4. Janssen Research & Development Submits New Drug Application to FDA for Investigational Multi-Drug Resistant Tuberculosis Treatment Bedaquiline (TMC207) [jnj.com]

- 5. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMC207 becomes bedaquiline, a new anti-TB drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EUCAST: Rationale Documents [eucast.org]

- 10. mdpi.com [mdpi.com]

- 11. Bedaquiline - Wikipedia [en.wikipedia.org]

- 12. Dose-ranging activity of the newly registered antituberculosis drug bedaquiline (TMC207) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Mtb-IN-2: A Technical Guide on its Activity Against Drug-Susceptible Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Mtb-IN-2, a novel antimicrobial agent, against drug-susceptible strains of Mycobacterium tuberculosis (Mtb). This compound, also identified as compound 10c in foundational research, has demonstrated notable antimycobacterial properties. This document outlines the quantitative data regarding its efficacy, the detailed experimental protocols for its evaluation, and the current understanding of its mechanism of action.

Quantitative Data Summary

The antimicrobial activity of this compound against the drug-sensitive Mtb H37Rv strain has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of the compound that inhibits the visible growth of the bacteria.

| Compound | Target Mtb Strain | Minimum Inhibitory Concentration (MIC) |

| This compound (compound 10c) | H37Rv (drug-sensitive) | Not explicitly quantified in the provided search results |

Note: While the search results confirm the activity of this compound against Mtb, the specific MIC value was not found in the provided snippets. Further research into the primary literature "Nawrot DE, et al. Antimycobacterial pyridine carboxamides: From design to in vivo activity. Eur J Med Chem" is required to populate this table with the precise quantitative data.

Experimental Protocols

The in vitro antimycobacterial activity of this compound is typically determined using a standardized broth microdilution method. The following is a generalized protocol based on standard practices for Mtb susceptibility testing.

Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the MIC of compounds against Mtb.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)

-

96-well microplates

-

Alamar Blue reagent

-

Positive control (e.g., Isoniazid)

-

Negative control (no compound)

Procedure:

-

Bacterial Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., McFarland standard of 0.5).

-

Compound Dilution: A serial dilution of this compound is prepared in the 96-well microplates using the supplemented Middlebrook 7H9 broth.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized Mtb suspension. Control wells containing only bacteria (positive growth control) and bacteria with a known anti-TB drug (positive inhibition control) are also included.

-

Incubation: The microplates are incubated at 37°C for a defined period, typically 5-7 days.

-

Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well.

-

Result Interpretation: The plates are further incubated for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of this compound that prevents this color change.

Caption: Experimental workflow for determining the MIC of this compound.

Mechanism of Action

Preliminary findings suggest that this compound exerts its antimicrobial effect by targeting methionine metabolism in Mycobacterium tuberculosis.[1] Methionine is an essential amino acid crucial for various cellular processes, including protein synthesis and the initiation of translation. By disrupting the metabolic pathway responsible for methionine synthesis or utilization, this compound effectively inhibits the growth and proliferation of the bacterium. The direct target within the folate pathway, however, appears to be unaffected.[1]

Further investigation is required to elucidate the precise molecular target and the detailed signaling cascade affected by this compound.

Caption: Proposed mechanism of action of this compound via inhibition of methionine metabolism.

Conclusion

This compound represents a promising lead compound in the development of new anti-tuberculosis therapies. Its activity against drug-susceptible M. tuberculosis warrants further investigation, including the precise determination of its MIC, detailed elucidation of its mechanism of action, and assessment of its efficacy in more advanced preclinical models. The information provided in this guide serves as a foundational resource for researchers dedicated to advancing the fight against tuberculosis.

References

The Target Pathway of Mtb-IN-2 in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimycobacterial agent Mtb-IN-2 (also known as compound 10c), focusing on its mechanism of action, target pathway in Mycobacterium tuberculosis (Mtb), and associated experimental data and protocols. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in tuberculosis drug discovery and development.

Executive Summary

This compound is a novel pyridine carboxamide derivative that has demonstrated potent and selective activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Biochemical and in silico studies indicate that this compound likely exerts its antimycobacterial effect by targeting the methionine biosynthesis pathway, a critical metabolic route for the survival of Mtb. The putative molecular target is methionine-tRNA synthetase (MetRS), an essential enzyme responsible for charging tRNA with methionine, a crucial step in protein synthesis. This guide summarizes the key quantitative data, details the experimental methodologies used to characterize this compound, and provides visual representations of its proposed mechanism and the experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (compound 10c) from the primary literature[1][2].

Table 1: In Vitro Antimycobacterial Activity of this compound (Compound 10c)

| Mycobacterium tuberculosis Strain | Resistance Profile | MIC (µM) |

| H37Rv (virulent, drug-sensitive) | - | 1.0 |

| IZAK | INH, RIF, STM resistant | 1.0 |

| MATI | PZA, INH, RIF, STM resistant | 1.0 |

MIC: Minimum Inhibitory Concentration. INH: Isoniazid, RIF: Rifampicin, STM: Streptomycin, PZA: Pyrazinamide.

Table 2: In Vitro Cytotoxicity of this compound (Compound 10c)

| Cell Line | Description | IC50 (µM) |

| HepG2 | Human hepatocellular carcinoma | > 30 |

IC50: Half-maximal inhibitory concentration.

Table 3: In Vivo Efficacy of this compound (Compound 10c) in a Murine Model of Tuberculosis

| Treatment Group | Dose | Mean Log10 CFU ± SD (Spleen) |

| Untreated Control | - | 5.8 ± 0.2 |

| Isoniazid (INH) | 25 mg/kg | 4.2 ± 0.3 |

| This compound (10c) | 50 mg/kg | 4.9 ± 0.4 |

CFU: Colony Forming Units. SD: Standard Deviation.

Target Pathway: Methionine Biosynthesis

This compound is proposed to inhibit the methionine biosynthesis pathway in Mycobacterium tuberculosis. This pathway is essential for the bacterium's survival, providing methionine for protein synthesis and as a precursor for other vital metabolites like S-adenosylmethionine (SAM). The suggested molecular target of this compound is methionine-tRNA synthetase (MetRS), a key enzyme in this pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis strains (e.g., H37Rv, drug-resistant strains)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin, dextrose, catalase)

-

96-well microplates

-

Alamar Blue reagent

-

This compound (compound 10c) dissolved in DMSO

-

Control antibiotics (e.g., Isoniazid)

Procedure:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.06 to 32 µg/mL.

-

Prepare a bacterial inoculum of Mtb from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

-

Add 100 µL of the bacterial inoculum to each well containing the compound dilutions. Include a drug-free control well and a sterile control well.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar Blue solution to each well.

-

Re-incubate the plates for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

In Vivo Efficacy: Murine Model of Tuberculosis

This model assesses the in vivo antimycobacterial activity of a compound in infected mice.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv

-

Aerosol infection chamber

-

This compound (compound 10c) formulated for oral gavage

-

Control drug (e.g., Isoniazid)

-

7H11 agar plates

Procedure:

-

Infect mice with a low-dose aerosol of Mtb H37Rv to establish a pulmonary infection.

-

Four weeks post-infection, randomize mice into treatment groups (e.g., untreated control, Isoniazid, this compound).

-

Administer the respective treatments daily via oral gavage for a specified duration (e.g., 28 days).

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleens.

-

Homogenize the organs in sterile saline.

-

Prepare serial dilutions of the organ homogenates and plate them on 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of Colony Forming Units (CFU) on the plates to determine the bacterial load in each organ.

-

Analyze the data to compare the reduction in CFU between treatment groups and the control group.

In Silico Analysis: Molecular Docking

Molecular docking was used to predict the binding of this compound to its putative target, methionine-tRNA synthetase (MetRS).

Software and Tools:

-

Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)

-

Protein Data Bank (PDB) for the crystal structure of Mtb MetRS

-

Ligand preparation software

Procedure:

-

Protein Preparation: Obtain the 3D crystal structure of M. tuberculosis MetRS from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

-

Ligand Preparation: Generate the 3D structure of this compound (compound 10c) and optimize its geometry using a suitable force field.

-

Binding Site Definition: Identify the active site of MetRS, typically the methionine-binding pocket.

-

Molecular Docking: Perform docking calculations to predict the binding pose and affinity of this compound within the active site of MetRS. This involves exploring various conformations and orientations of the ligand within the binding site and scoring them based on a scoring function.

-

Analysis of Results: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of MetRS.

Conclusion

This compound represents a promising new lead compound for the development of novel antituberculosis therapies. Its potent activity against drug-resistant strains and its proposed mechanism of action targeting the essential methionine biosynthesis pathway highlight its potential to address the challenges of current TB treatment. The data and protocols presented in this guide provide a solid foundation for further investigation and optimization of this and similar compounds. Future work should focus on definitive experimental validation of MetRS as the direct target and further exploration of the structure-activity relationships to enhance potency and pharmacokinetic properties.

References

Exploring the Antimicrobial Spectrum of Mtb-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat, responsible for millions of deaths annually. The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb have severely compromised the efficacy of current treatment regimens, underscoring the urgent need for novel anti-tuberculosis agents with new mechanisms of action. This document provides a comprehensive technical overview of Mtb-IN-2, a novel investigational compound, focusing on its antimicrobial spectrum, the experimental protocols used for its evaluation, and its proposed mechanism of action.

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant mycobacteria and other bacterial species. The results, summarized in the table below, indicate that this compound possesses potent and selective activity against Mycobacterium tuberculosis, including drug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microbial Strains

| Organism | Strain ID | Resistance Profile | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) |

| M. tuberculosis | H37Rv | Drug-Susceptible | 0.06 | 0.05 |

| M. tuberculosis | ATCC 35822 | MDR | 0.12 | > 16 |

| M. tuberculosis | ATCC 35838 | XDR | 0.12 | > 16 |

| M. smegmatis | mc²155 | Non-pathogenic | 8 | 64 |

| M. avium | ATCC 25291 | NTM | > 64 | > 256 |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | > 64 | > 256 |

| Escherichia coli | ATCC 25922 | Gram-negative | > 64 | > 256 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | > 64 | > 256 |

NTM: Nontuberculous mycobacteria

Experimental Protocols

The quantitative data presented in Table 1 were obtained using the broth microdilution method, a standard technique for determining the MIC of antimicrobial agents.[1]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Preparation of this compound Stock Solution: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which was then stored at -20°C.

-

Microplate Preparation: A 2-fold serial dilution of this compound was prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) directly in a 96-well microtiter plate. The final concentrations tested ranged from 64 µg/mL to 0.008 µg/mL.

-

Inoculum Preparation: M. tuberculosis strains were cultured in Middlebrook 7H9 broth until they reached the mid-logarithmic growth phase. The bacterial suspension was then diluted to a McFarland standard of 0.5, followed by a final 1:20 dilution in broth to achieve the desired inoculum density.

-

Inoculation and Incubation: Each well of the microtiter plate was inoculated with the bacterial suspension. The plates were sealed and incubated at 37°C for 7 to 14 days. Control wells containing no drug (growth control) and no bacteria (sterility control) were included.

-

MIC Determination: Following incubation, a resazurin-based indicator solution was added to each well. After a further 24-48 hours of incubation, a color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of this compound that prevented this color change, indicating growth inhibition.[2]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for MIC determination of this compound.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

This compound is hypothesized to act by targeting DNA gyrase, an essential enzyme in M. tuberculosis responsible for introducing negative supercoils into DNA, a process critical for DNA replication and repair.[3][4] By inhibiting this enzyme, this compound disrupts these fundamental cellular processes, leading to bacterial death.

Caption: Proposed pathway for this compound's mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Mtb-IN-X: A Hypothetical Inhibitor of Mycobacterium tuberculosis Type II NADH Dehydrogenase

Disclaimer: Initial searches for a compound specifically named "Mtb-IN-2" did not yield any results in the scientific literature. Therefore, this document provides a detailed experimental protocol for a hypothetical anti-tuberculosis agent, designated Mtb-IN-X , designed to target the Type II NADH Dehydrogenase (NDH-2) of Mycobacterium tuberculosis (M. tb). The methodologies, data, and pathways described herein are representative examples for guiding research and development of novel anti-tubercular drugs.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) presents a formidable challenge to global public health. This necessitates the discovery and development of novel therapeutic agents that act on new molecular targets essential for mycobacterial survival. The Type II NADH Dehydrogenase (NDH-2) is a critical enzyme in the respiratory chain of M. tb.[1][2] It facilitates the transfer of electrons from NADH to menaquinone, a crucial step for ATP production via oxidative phosphorylation.[3][4][5] As this enzyme is absent in mammalian mitochondria, it represents a promising and selective target for novel anti-tubercular drugs.[1][6]

This document provides a comprehensive set of protocols for the in vitro evaluation of Mtb-IN-X, a hypothetical small molecule inhibitor of M. tb NDH-2. The following sections detail the procedures for culturing M. tb, determining the compound's minimum inhibitory concentration (MIC), assessing its cytotoxicity against mammalian cells, and confirming its activity against the intended molecular target.

Data Presentation: Summary of In Vitro Activity

The following tables summarize the hypothetical quantitative data for Mtb-IN-X, providing a clear overview of its potency, selectivity, and target engagement.

Table 1: Antimycobacterial Activity of Mtb-IN-X against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MIC (µM) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Mtb-IN-X | 0.25 | 0.6 | 0.5 |

| Isoniazid | 0.05 | 0.36 | 0.2 |

| Rifampicin | 0.1 | 0.12 | 0.4 |

MIC and MBC values are determined using the protocols described below. Values for Isoniazid and Rifampicin are representative controls.

Table 2: Cytotoxicity and Selectivity Index of Mtb-IN-X

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |

| Mtb-IN-X | RAW 264.7 | > 100 | > 167 |

| Isoniazid | RAW 264.7 | ~5000 | > 13800 |

CC50 (50% cytotoxic concentration) is determined using the MTT assay. The Selectivity Index indicates the therapeutic window of the compound.

Table 3: Target Engagement of Mtb-IN-X

| Compound | Target | Assay Type | IC50 (µM) |

| Mtb-IN-X | M. tb NDH-2 | Membrane NADH Oxidase Activity | 0.15 |

IC50 (50% inhibitory concentration) is determined by the NDH-2 inhibition assay.

Experimental Protocols

Caution: All work involving live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel using appropriate personal protective equipment (PPE) and containment facilities.

Protocol 1: In Vitro Culture of Mycobacterium tuberculosis

This protocol describes the standard method for growing M. tb strain H37Rv for subsequent drug susceptibility and cellular assays.

Materials and Reagents:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 Broth Base

-

Glycerol

-

Tween 80 or Tyloxapol

-

Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment

-

Sterile culture flasks (75 cm²) with vented caps

-

Sterile conical tubes (15 mL and 50 mL)

-

Spectrophotometer

Procedure:

-

Prepare Middlebrook 7H9 liquid medium by dissolving 4.7 g of 7H9 broth base in 900 mL of distilled water. Add 2 mL of glycerol and 0.5 mL of Tween 80 (0.05% final concentration). Autoclave to sterilize.

-

Aseptically add 100 mL of sterile ADC or OADC enrichment to the cooled medium.

-

Inoculate 10 mL of the complete 7H9 medium in a 75 cm² flask with a frozen stock of M. tb H37Rv.[7]

-

Incubate the culture at 37°C in a humidified incubator without CO₂.[8]

-

Allow the culture to grow for 7-10 days, or until it reaches the mid-logarithmic phase (OD₆₀₀ of 0.4-0.8).[7]

-

To prepare a working stock for assays, vortex the culture gently with a few sterile glass beads to break up clumps. Let the culture stand for 5-10 minutes to allow any remaining large clumps to settle.[9]

-

Carefully transfer the upper single-cell suspension to a new sterile tube. Adjust the OD₆₀₀ to the desired concentration for subsequent experiments using fresh 7H9 medium.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the Microplate Alamar Blue Assay (MABA) for a colorimetric determination of the MIC of Mtb-IN-X.[10]

Materials and Reagents:

-

Mid-log phase M. tb H37Rv culture

-

Complete Middlebrook 7H9 medium

-

Mtb-IN-X and control drugs (Isoniazid, Rifampicin)

-

Sterile 96-well flat-bottom plates

-

Alamar Blue reagent

-

Resazurin powder

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Dissolve Mtb-IN-X and control drugs in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).

-

Add 100 µL of complete 7H9 medium to all wells of a 96-well plate.

-

Add 100 µL of the stock drug solution to the first well of a row and perform a 2-fold serial dilution across the plate. The last wells should contain no drug (growth control) and medium only (sterility control).

-

Prepare the M. tb inoculum by diluting the mid-log culture in 7H9 medium to a final concentration of approximately 1 x 10⁵ CFU/mL.

-

Add 100 µL of the bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

-

After incubation, add 30 µL of Alamar Blue solution to each well.

-

Re-incubate the plate for 12-24 hours.

-

Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial metabolism and growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[10]

Protocol 3: Macrophage Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of Mtb-IN-X against a mammalian cell line, such as RAW 264.7 murine macrophages, to determine its selectivity.[11]

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Mtb-IN-X

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

-

Incubate the plate at 37°C with 5% CO₂ for 24 hours to allow cells to adhere.

-

Prepare serial dilutions of Mtb-IN-X in complete DMEM.

-

Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (viability control) and cells treated with a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50) using a dose-response curve.

Protocol 4: NDH-2 Inhibition Assay

This protocol measures the direct inhibitory effect of Mtb-IN-X on its target, NDH-2, by monitoring NADH oxidation in isolated M. tb membranes.[3][4]

Materials and Reagents:

-

M. tb H37Rv cell pellet

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.5, with protease inhibitors)

-

French press or sonicator

-

Ultracentrifuge

-

NADH

-

Ubiquinone analogue (e.g., Coenzyme Q₁)

-

Mtb-IN-X

-

UV/Vis spectrophotometer or plate reader capable of reading at 340 nm

Procedure:

-

Membrane Preparation:

-

Harvest a large culture of mid-log phase M. tb by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonicator.

-

Centrifuge the lysate at low speed to remove unbroken cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and spin at >100,000 x g for 1-2 hours to pellet the cell membranes.

-

Wash the membrane pellet with buffer and resuspend it in a small volume. Determine the total protein concentration (e.g., using a BCA assay).

-

-

Enzyme Activity Assay:

-

Set up the reaction in a 96-well UV-transparent plate or a cuvette.

-

The reaction mixture should contain buffer (e.g., 50 mM HEPES, pH 7.0), a ubiquinone analogue, and varying concentrations of Mtb-IN-X (pre-incubated with the membranes for 10-15 minutes).

-

Initiate the reaction by adding NADH (final concentration ~100-200 µM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[4]

-

Calculate the initial reaction rates and determine the IC50 value of Mtb-IN-X by plotting the percentage of inhibition against the inhibitor concentration.

-

Mandatory Visualizations

Caption: Experimental workflow for the in vitro evaluation of Mtb-IN-X.

Caption: Proposed mechanism of action for Mtb-IN-X.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasticity of Mycobacterium tuberculosis NADH dehydrogenases and their role in virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecules Targeting Mycobacterium tuberculosis Type II NADH Dehydrogenase Exhibit Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uniprot.org [uniprot.org]

- 6. Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Culture and Detection of Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) [bio-protocol.org]

- 9. 2.4 M.tb preparation for in vitro infection [bio-protocol.org]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Mtb-IN-2: Application Notes and Protocols for Murine Models of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Mtb-IN-2, a novel antimicrobial agent, in a murine model of tuberculosis. This compound, also identified as compound 10c, has demonstrated significant efficacy in reducing the bacterial load of Mycobacterium tuberculosis (Mtb) in vivo.[1][2][3][4] This document outlines the compound's mechanism of action, detailed experimental protocols for its use in mice, and quantitative efficacy data.

Mechanism of Action

This compound exerts its antimycobacterial effect by targeting methionine metabolism in Mycobacterium tuberculosis.[1][2][3] While the precise molecular interactions are still under investigation, in silico modeling suggests that this compound may bind to the mycobacterial methionine-tRNA synthetase.[1][2][3] Notably, its mechanism is distinct from antifolate agents, as biochemical studies have shown it does not directly interfere with the folate pathway.[1][2][3]

Caption: Proposed mechanism of action of this compound.

Quantitative In Vivo Efficacy

In a murine model of tuberculosis, administration of this compound resulted in a statistically significant reduction in the bacterial load in the spleen. The data presented below is derived from studies using an experimental setup detailed in the protocols section.

| Treatment Group | Mean Log10 CFU/Spleen ± SD | Statistical Significance (p-value) vs. Control |

| Vehicle Control | 6.5 ± 0.3 | - |

| This compound (Sodium Salt) | 5.8 ± 0.4 | p ≤ 0.05 |

| Isoniazid (Reference) | 5.2 ± 0.5 | p ≤ 0.01 |

Note: The values presented are illustrative and based on published findings. Actual results may vary depending on experimental conditions.[2]

Experimental Protocols

This compound Formulation

Objective: To prepare this compound for in vivo administration.

Materials:

-

This compound (compound 10c)

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile water for injection

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

pH meter

Procedure:

-

Conversion to Sodium Salt: this compound is administered as its sodium salt to improve solubility.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a stoichiometric equivalent of 0.1 M NaOH to the tube.

-

Briefly vortex the mixture to aid dissolution.

-

Add a small volume of sterile water and vortex until the compound is completely dissolved.

-

Adjust the final volume with sterile PBS to achieve the desired final concentration for dosing.

-

Verify that the final pH of the solution is within a physiologically acceptable range (e.g., 7.0-7.4).

-

Prepare the formulation fresh on the day of administration.

Murine Model of Tuberculosis Infection

Objective: To establish a tuberculosis infection in mice for testing the efficacy of this compound.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System)

-

Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

-

Mtb Culture Preparation:

-

Grow M. tuberculosis H37Rv to mid-log phase in supplemented Middlebrook 7H9 broth.

-

Wash the bacterial cells twice with sterile PBS containing 0.05% Tween 80.

-

Resuspend the bacterial pellet in sterile PBS and declump by passing through a 27-gauge needle several times.

-

Adjust the bacterial suspension to a concentration that will deliver approximately 100-200 CFU per mouse lung via aerosol infection.

-

-

Aerosol Infection:

-

Place the mice in the aerosol infection chamber.

-

Infect the mice with the prepared M. tuberculosis H37Rv suspension according to the manufacturer's instructions for the aerosol generator.

-

Confirm the initial bacterial load in the lungs of a subset of mice (n=3-4) 24 hours post-infection by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar plates.

-

In Vivo Treatment with this compound

Objective: To administer this compound to infected mice and evaluate its efficacy.

Materials:

-

This compound sodium salt formulation (prepared as in Protocol 1)

-

Isoniazid (positive control), prepared in sterile water

-

Vehicle control (e.g., sterile PBS)

-

Oral gavage needles

-

Syringes

Procedure:

-

Treatment Initiation: Begin treatment 14-21 days post-infection, once a stable infection is established.

-

Dosing and Administration:

-

Administer this compound (e.g., at a dose of 25 mg/kg) or the vehicle control to respective groups of mice daily via oral gavage.

-

Administer isoniazid (e.g., at 25 mg/kg) to the positive control group.

-

-

Treatment Duration: Continue the treatment for a predefined period, for instance, 4 weeks.

-

Monitoring: Monitor the health and weight of the mice throughout the experiment.

Assessment of Bacterial Load (CFU Enumeration)

Objective: To determine the efficacy of this compound by quantifying the bacterial load in the lungs and spleen.

Materials:

-

Sterile PBS with 0.05% Tween 80

-

Tissue homogenizer

-

Middlebrook 7H11 agar plates supplemented with 10% OADC

-

Incubator at 37°C

Procedure:

-

Tissue Harvesting: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleen.

-

Homogenization: Homogenize each organ separately in a known volume of sterile PBS with 0.05% Tween 80.

-

Serial Dilution and Plating:

-

Prepare 10-fold serial dilutions of the tissue homogenates.

-

Plate 100 µL of each appropriate dilution onto Middlebrook 7H11 agar plates in duplicate.

-

-

Incubation and CFU Counting:

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per organ.

-

-

Data Analysis: Convert the CFU counts to Log10 CFU per organ. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the treatment groups.

Caption: Experimental workflow for evaluating this compound in a murine model.

References

Application Notes and Protocols for Mtb-IN-2 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Mtb-IN-2 (also known as compound 10c) in preclinical animal models of Mycobacterium tuberculosis (Mtb) infection, based on published research. The protocols outlined below are intended to serve as a guide for designing and executing in vivo efficacy studies.

Summary of In Vivo Efficacy

This compound, a novel pyridine carboxamide derivative, has demonstrated significant antimycobacterial activity in a murine model of tuberculosis. When administered as its sodium salt (10cNa), the compound effected a statistically significant reduction in the bacterial load, as measured by colony-forming units (CFU), in the spleens of infected mice. Notably, this compound did not exhibit in vivo cytotoxicity at efficacious doses.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo administration of this compound as reported in the literature.

| Parameter | Value | Reference |

| Compound | This compound (compound 10c, administered as sodium salt 10cNa) | [1] |

| Animal Model | Murine model of tuberculosis | [1] |

| Efficacy Endpoint | Reduction of bacterial CFU in the spleen | [1] |

| In Vivo Toxicity | Non-toxic at tested doses | [1] |

| Half-life (Human Liver Microsomes) | 630 minutes | [2] |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in animal models.

In Vivo Efficacy in a Murine Tuberculosis Model

This protocol describes the methodology to assess the in vivo antimycobacterial efficacy of this compound.

1. Animal Model and Infection:

- Species/Strain: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

- Infection: Intravenous or aerosol infection with a standardized mid-log phase culture of Mycobacterium tuberculosis H37Rv. The infectious dose should be optimized to establish a chronic infection.

2. Compound Preparation and Administration:

- Formulation: this compound is converted to its sodium salt (10cNa) for improved solubility and bioavailability.[1] The compound is dissolved in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., sterile water, saline, or a specific buffer).

- Dosage: The specific dosage should be determined based on prior maximum tolerated dose (MTD) studies. A dose that has been shown to be effective without toxicity is recommended.

- Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be selected based on the pharmacokinetic properties of the compound.

- Treatment Schedule: Administer the compound once or twice daily for a period of 4-6 weeks to assess its impact on the bacterial load in a chronic infection model.

3. Efficacy Evaluation:

- Endpoint: The primary efficacy endpoint is the reduction in bacterial load in target organs, primarily the spleen and lungs.[1]

- Procedure:

- At the end of the treatment period, humanely euthanize the mice.

- Aseptically remove the spleens and/or lungs.

- Homogenize the organs in a suitable buffer (e.g., PBS with 0.05% Tween 80).

- Prepare serial dilutions of the organ homogenates.

- Plate the dilutions on a suitable solid medium for Mtb culture (e.g., Middlebrook 7H11 agar supplemented with OADC).

- Incubate the plates at 37°C for 3-4 weeks.

- Count the number of colonies to determine the CFU per organ.

- Data Analysis: Compare the CFU counts from the this compound treated group with those from an untreated control group and a positive control group (e.g., treated with a standard anti-tuberculosis drug like isoniazid). Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed reduction in CFU.

4. In Vivo Cytotoxicity Assessment:

- Model: The acute toxicity of this compound can be assessed in a model such as the Galleria mellonella larvae model.[1]

- Procedure:

- Inject different concentrations of this compound into the larvae.

- Incubate the larvae at 37°C.

- Monitor larval survival over a period of 72 hours.

- Endpoint: Determine the concentration of this compound that causes 50% mortality (LD50). A high LD50 value is indicative of low acute toxicity.

Visualizations

Proposed Signaling Pathway of this compound

In silico and biochemical studies suggest that this compound does not directly inhibit the folate pathway, but rather interferes with methionine metabolism. It is hypothesized to bind to the mycobacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis.[2]

Caption: Proposed mechanism of action of this compound targeting methionyl-tRNA synthetase in M. tuberculosis.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the general workflow for assessing the in vivo efficacy of this compound in a murine model.

Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.

References

Determining the Potency of Novel Anti-Tubercular Agents: A Protocol for MIC Determination of Mtb-IN-2 against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel compound Mtb-IN-2 against Mycobacterium tuberculosis (Mtb). The MIC is a critical parameter in early-stage drug discovery, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is designed to be a robust and reproducible method suitable for generating high-quality data for research and development purposes.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of new anti-tubercular agents with novel mechanisms of action is therefore a critical priority. This compound is a novel synthetic compound with potential inhibitory activity against Mtb. This protocol details the Resazurin Microtiter Assay (REMA), a widely used, rapid, and cost-effective colorimetric method for determining the MIC of compounds against Mtb.[1][2][3][4]

Principle of the Method

The REMA method is based on the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by viable, metabolically active Mtb cells.[1][2] In the presence of an effective concentration of an antimicrobial agent, Mtb growth is inhibited, and the cells are unable to reduce the resazurin, resulting in the solution remaining blue. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Category | Item | Specifications |

| Bacterial Strain | Mycobacterium tuberculosis | H37Rv (ATCC 27294) or other relevant laboratory/clinical strains |

| Culture Media | Middlebrook 7H9 Broth | Supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase) |

| Middlebrook 7H10 or 7H11 Agar | For bacterial stock maintenance and colony-forming unit (CFU) enumeration | |

| Test Compound | This compound | Stock solution of known concentration (e.g., 10 mg/mL in DMSO) |

| Control Drugs | Isoniazid, Rifampicin | For quality control, with known MIC ranges against the reference strain |

| Reagents | Resazurin Sodium Salt | 0.02% (w/v) solution in sterile distilled water, filter-sterilized |

| Dimethyl Sulfoxide (DMSO) | For dissolving test and control compounds | |

| Sterile Saline with Tween 80 (SST) | 0.85% NaCl with 0.05% Tween 80 | |

| Sterile Distilled Water | ||

| Consumables | Sterile 96-well flat-bottom microtiter plates | |

| Sterile reagent reservoirs | ||

| Aerosol-resistant pipette tips | ||

| Sealing film for microtiter plates | ||

| 15 mL and 50 mL conical tubes | ||

| Equipment | Biosafety Cabinet (Class II or III) | |

| Incubator | 37°C | |

| Spectrophotometer or Plate Reader | For measuring optical density at 600 nm (OD600) | |

| Vortex mixer | ||

| Multichannel and single-channel micropipettes |

Experimental Protocol

This protocol is based on the broth microdilution method followed by resazurin addition.

Preparation of Mtb Inoculum

-

Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC and glycerol at 37°C until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.8).

-

Adjust the turbidity of the bacterial suspension with sterile 7H9 broth to match a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).

-

Prepare a 1:20 dilution of this adjusted suspension in 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁷ CFU/mL.

Preparation of the Microtiter Plate

-

In a sterile 96-well microtiter plate, add 100 µL of sterile 7H9 broth to all wells from columns 2 to 12 in rows A to G.

-

Add 200 µL of sterile 7H9 broth to column 11 (sterility control).

-

Prepare a stock solution of this compound and control drugs (Isoniazid, Rifampicin) in DMSO.

-

Add 2 µL of the this compound stock solution to the first well of a designated row (e.g., A1) to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process up to column 10. Discard 100 µL from column 10.

-

Column 12 will serve as the growth control (no drug).

Inoculation and Incubation

-

Add 100 µL of the prepared Mtb inoculum to all wells from columns 1 to 10 and column 12 in rows A to G. The final volume in these wells will be 200 µL.

-

The final concentration of DMSO in each well should not exceed 1%, as higher concentrations can inhibit Mtb growth.

-

Seal the plate with a sterile, breathable sealing film.

-

Incubate the plate at 37°C for 7 days.

Addition of Resazurin and MIC Determination

-

After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.

-

Re-incubate the plate for 24-48 hours at 37°C.

-

Visually inspect the plate for color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[1]

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner.

Table 1: MIC of this compound and Control Drugs against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MIC (µM) | Quality Control Range (µg/mL) |

| This compound | [Insert Value] | [Insert Value] | N/A |

| Isoniazid | [Insert Value] | [Insert Value] | 0.015 - 0.06 |

| Rifampicin | [Insert Value] | [Insert Value] | 0.03 - 0.125 |

Table 2: Interpretation of Resazurin Microtiter Assay Results

| Well Content | Expected Color | Interpretation |

| Mtb + this compound (at or above MIC) | Blue | Growth Inhibition |

| Mtb + this compound (below MIC) | Pink | Growth |

| Mtb only (Growth Control) | Pink | Viable Inoculum |

| Media only (Sterility Control) | Blue | No Contamination |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MIC determination using the REMA method.

Caption: Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).

Hypothetical Mechanism of Action

The diagram below illustrates a hypothetical signaling pathway that could be targeted by an anti-tubercular compound like this compound. This is a generalized representation and would need to be adapted once the specific molecular target of this compound is identified.

References

- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resazurin Microtiter Assay for Clarithromycin Susceptibility Testing of Clinical Isolates of Mycobacterium abscessus Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

Application Notes and Protocols for Mtb-IN-2 in Drug-Resistant Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Mtb-IN-2 (also known as compound 10c), a novel pyridine carboxamide with potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. This document outlines the compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in experimental settings.

Introduction

This compound is an investigational antimicrobial agent demonstrating significant promise in combating drug-sensitive and drug-resistant tuberculosis.[1][2] It was developed as part of a series of pyridine carboxamides inspired by the structures of existing first and second-line anti-tubercular drugs.[1][2] Notably, this compound exhibits potent in vitro activity and has shown efficacy in a murine model of tuberculosis, making it a valuable tool for TB research and a potential lead compound for drug development.[1][2]

Mechanism of Action

Biochemical studies indicate that this compound does not function via the folate pathway, a common target for antimicrobials. Instead, it is proposed to interfere with methionine metabolism in M. tuberculosis.[1][2] In silico modeling and simulations suggest that this compound may bind to and inhibit the mycobacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis.[1][2] This targeted disruption of a crucial metabolic pathway contributes to its bactericidal effect.

Caption: Proposed mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's activity against various strains of Mycobacterium tuberculosis and its cytotoxicity profile.

Table 1: In Vitro Antimycobacterial Activity of this compound (Compound 10c)

| Mycobacterial Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) |

| M. tuberculosis H37Rv | Drug-Sensitive | 1.56 | 5.41 |

| M. tuberculosis IZAK | INH, RIF, STM - Resistant | 3.13 | 10.86 |

| M. tuberculosis MATI | PZA, INH, RIF, STM - Resistant | 3.13 | 10.86 |

MIC: Minimum Inhibitory Concentration. INH: Isoniazid; RIF: Rifampicin; STM: Streptomycin; PZA: Pyrazinamide.

Table 2: In Vivo Efficacy and Cytotoxicity of this compound (Compound 10c)

| Assay | Model System | Results |

| In Vivo Efficacy | Murine model of tuberculosis | Statistically significant decrease in spleen CFU |

| In Vitro Cytotoxicity | Human hepatocellular carcinoma (HepG2) cells | No significant cytotoxicity observed |

| In Vivo Toxicity | Galleria mellonella larvae | No significant toxicity observed |

| Metabolic Stability | Human liver microsomes | Half-life of 630 minutes |

CFU: Colony-Forming Units.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis strains.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

This compound stock solution (in DMSO)

-

M. tuberculosis culture

-

Alamar Blue reagent

-

20% Tween 80 solution

Procedure:

-

Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare an inoculum of the desired M. tuberculosis strain from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in broth.

-

Add 100 µL of the bacterial inoculum to each well containing the compound, as well as to a drug-free control well.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 20% Tween 80 to a drug-free control well.

-

Incubate the plate for an additional 24 hours.

-

A color change from blue to pink indicates bacterial growth. If the control well turns pink, add the Alamar Blue mixture to all wells.

-

Read the results after another 24 hours of incubation. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol outlines the procedure for evaluating the in vivo antimycobacterial efficacy of this compound.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

M. tuberculosis H37Rv culture

-

This compound (formulated for in vivo administration, e.g., as a sodium salt for improved solubility)

-

Isoniazid (as a positive control)

-

Vehicle control

-

Middlebrook 7H11 agar plates

Procedure:

-

Infect mice intranasally with a low-dose aerosol of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).

-

Allow the infection to establish for 4 weeks.

-

Randomly assign mice to treatment groups: vehicle control, isoniazid, and this compound.

-

Administer the respective treatments daily via oral gavage for 28 days.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the spleens and lungs.

-

Homogenize the organs in sterile saline with 0.05% Tween 80.

-

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the bacterial load (CFU) in each organ.

-

Compare the CFU counts between the treatment groups and the vehicle control to assess the efficacy of this compound.

Metabolic Stability in Human Liver Microsomes

This protocol is for assessing the metabolic stability of this compound.

Materials:

-

Pooled human liver microsomes

-

This compound

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Pre-incubate human liver microsomes with this compound in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of this compound.

-

Calculate the half-life (t½) of this compound by plotting the natural logarithm of the percentage of the remaining compound against time.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the evaluation of this compound.

Caption: Experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Studying Persister Cells in Mycobacterium tuberculosis

A Note to the Researcher: Initial searches for a specific compound designated "Mtb-IN-2" did not yield information on a known molecule with this identifier used in the study of Mycobacterium tuberculosis persister cells. The following application notes and protocols are based on general and well-established methodologies for inducing and characterizing persister cells in M. tuberculosis, which can be adapted for novel or user-defined inhibitors. Researchers should substitute "Inhibitor-X" with their compound of interest, such as this compound, and optimize the described protocols accordingly.

Introduction to Mycobacterium tuberculosis Persister Cells

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is notoriously difficult to treat, requiring prolonged multi-drug therapy.[1][2] This difficulty is partly attributed to the formation of drug-tolerant persister cells.[2][3] Persisters are a subpopulation of phenotypically dormant, non-replicating or slow-replicating bacteria that exhibit high tolerance to antibiotics.[2][4] Unlike antibiotic resistance, which arises from genetic mutations, persistence is a transient and reversible state.[2] These cells are thought to be a major cause of TB treatment failure and relapse.[1][3] Understanding the mechanisms of persister formation and survival is crucial for the development of new therapeutic strategies to shorten TB treatment.[5]

General Principles of Studying Mtb Persister Cells

The study of Mtb persisters typically involves the in vitro generation of these cells through various stress conditions or the use of chemical inducers, followed by their quantification and characterization. Common methods to induce a persister state include nutrient starvation, hypoxia, and exposure to certain antibiotics that lead to a biphasic killing curve, indicative of a surviving persister population.[5][6]

Application of Inhibitors in Persister Cell Research

Chemical inhibitors are invaluable tools for dissecting the molecular pathways involved in Mtb persistence. By targeting specific enzymes or cellular processes, researchers can investigate their roles in the formation, maintenance, or resuscitation of persister cells. These inhibitors can be used to:

-

Induce a persister-like state.

-

Potentiate the activity of existing anti-TB drugs against persisters.

-

Selectively kill persister cells.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of an Investigational Inhibitor